(3-Ethylphenyl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea derivatives are recognized for their wide-ranging biological activities, making them a focal point in medicinal chemistry. bohrium.commdpi.com These compounds have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents. bohrium.commdpi.comnih.gov The ability of the thiourea functional group to form stable hydrogen bonds with biological targets such as proteins and enzymes is a key factor in its medicinal importance. nih.gov Beyond medicinal applications, thiourea derivatives are also utilized in agriculture as insecticides and herbicides, and in materials science for the development of new polymers and chemosensors for detecting heavy metals. nih.govresearchgate.netontosight.ai

Evolution of Research Trends in Thiourea Synthesis and Application

The synthesis of thiourea was first reported in 1873. nih.gov Since then, numerous methods for the synthesis of thiourea and its derivatives have been developed. Early methods often involved hazardous reagents, but modern synthetic chemistry has focused on developing safer and more efficient procedures. bibliomed.org A common and straightforward method involves the reaction of isothiocyanates with amines. mdpi.com Researchers have also explored green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis to create thiourea derivatives. nih.gov

The applications of thiourea derivatives have evolved significantly over time. Initially used in analytical chemistry and as intermediates in industrial processes, their potential in medicine became apparent with the development of drugs like the histamine (B1213489) H2-receptor antagonist metiamide. nih.gov Although some early thiourea-containing drugs had drawbacks, research has continued to refine their structures to enhance efficacy and reduce side effects. nih.gov Current research is focused on synthesizing novel thiourea compounds with high selectivity and potent biological activity, particularly in the development of new anticancer agents. analis.com.my

Scope and Focus on (3-Ethylphenyl)thiourea in Academic Investigation

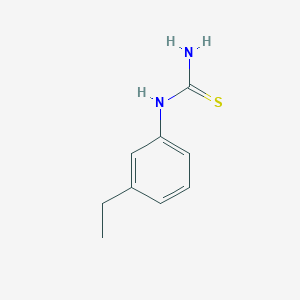

This compound is a specific disubstituted thiourea derivative that has been a subject of academic investigation. Its structure consists of a thiourea core with a 3-ethylphenyl group and an unsubstituted amino group. This particular substitution pattern influences its chemical properties and potential applications. Research on this compound and its analogs has explored their synthesis, characterization, and biological activities. For instance, studies have investigated its potential as an intermediate in the synthesis of more complex molecules and its role in various biological assays. bibliomed.orgdergipark.org.tr The academic interest in this compound lies in understanding how the ethylphenyl substituent affects its reactivity, coordination chemistry, and biological interactions, contributing to the broader knowledge of structure-activity relationships in thiourea derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₂N₂S |

| Molecular Weight | 180.27 g/mol |

| CAS Number | 901375-61-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-ethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHWAKASGNKIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901375-61-9 | |

| Record name | (3-ethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylphenyl Thiourea Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (3-Ethylphenyl)thiourea provides a distinct fingerprint of its proton environments. The aromatic protons on the ethylphenyl ring typically appear as a complex multiplet in the region of δ 6.91–9.07 ppm. nih.gov The ethyl group protons exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The protons of the two N-H groups of the thiourea (B124793) moiety often present as two distinct singlets, for instance at δ 12.161 and δ 11.815 ppm in a deuterated DMSO-d₆ solvent, confirming the formation of the thiourea structure. mdpi.com The chemical shifts of the N-H protons can be influenced by solvent and concentration due to hydrogen bonding interactions. acs.org

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H | 6.91-9.07 | Multiplet |

| -CH₂- | Varies | Quartet |

| -CH₃ | ~2.40 | Triplet/Singlet |

| N-H (amide) | ~12.30 | Singlet |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. nih.govmdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. A characteristic and highly deshielded signal for the thiocarbonyl carbon (C=S) is typically observed in the range of δ 180-181 ppm. mdpi.com The carbons of the aromatic ring appear in the δ 120-140 ppm region. mdpi.com The ethyl group carbons give rise to signals at higher field, with the methylene carbon appearing further downfield than the methyl carbon.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 180-181 |

| Ar-C | 120-140 |

| -CH₂- | Varies |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. mdpi.com

Computational Prediction of NMR Chemical Shifts (GIAO ¹H and ¹³C NMR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach that has shown good agreement with experimental data for a variety of organic molecules, including thiourea derivatives. zenodo.orgnih.govnih.gov By optimizing the molecular geometry and then calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR spectra. nih.govmdpi.com These theoretical calculations can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties. Studies on related thiourea compounds have demonstrated that DFT calculations at the B3LYP level of theory can accurately reproduce experimental chemical shifts. zenodo.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides key information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100-3400 |

| C=C stretch (aromatic) | ~1521 |

| C=S stretch | 1264-1336 |

Note: Wavenumbers are approximate and can vary based on the specific derivative and its physical state. nih.gov

Raman Spectroscopy

Raman spectroscopy, in conjunction with Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for the vibrational analysis of this compound and its derivatives. Theoretical calculations, often employing density functional theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, are frequently used to complement experimental data and aid in the assignment of vibrational modes. eurjchem.comresearchgate.net

For related thiourea derivatives, the Raman spectra exhibit characteristic bands that provide insight into the molecular structure. For instance, in 1,3-diphenyl thiourea, the theoretical vibrational wavenumbers calculated using DFT methods show good agreement with the experimental FT-IR and FT-Raman spectra. eurjchem.com In the case of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, a medium intensity band for the C=O stretching mode is observed in the Raman spectrum at 1675 cm⁻¹. researchgate.net The analysis of Raman activities and intensities helps in understanding the π-electron delocalization over the thiourea moiety, which is linked to the molecule's nonlinear optical properties. eurjchem.com

The comprehensive analysis of both Raman and IR spectra allows for a detailed assignment of the fundamental vibrational modes of the molecule, contributing to a deeper understanding of its structural and electronic properties. eurjchem.comresearchgate.net

Assignment of Characteristic Stretching and Bending Vibrations (e.g., N-H, C=O, C-N, C=S)

The vibrational spectra of this compound and related acylthiourea derivatives are characterized by specific stretching and bending vibrations that are sensitive to the molecular environment and conformation.

N-H Vibrations: The N-H stretching vibrations, ν(N-H), typically appear as well-defined absorptions in the infrared spectrum. In many acylthiourea compounds, two bands are observed, corresponding to the asymmetric and symmetric stretching modes of the N-H groups in the secondary thioamide moiety. For example, in some derivatives, these bands are found in the range of 3369-3199 cm⁻¹. researchgate.net The presence of intramolecular hydrogen bonding, particularly the N-H···O=C interaction, significantly influences the position of these bands, often causing a shift to lower frequencies (above 3000 cm⁻¹). researchgate.netacademicjournals.org The δ(N-H) deformation modes are also significant and are often observed as intense absorptions in the infrared spectrum, for instance, at 1511 cm⁻¹ in one study. rsc.org

C=O Vibrations: The carbonyl stretching vibration, ν(C=O), is a prominent feature in the IR and Raman spectra of acylthioureas. Its frequency is sensitive to electronic effects and hydrogen bonding. Intramolecular N-H···O hydrogen bonding typically leads to a lowering of the ν(C=O) frequency compared to a free carbonyl group. researchgate.net For instance, this band is observed at 1674 cm⁻¹ in the infrared spectrum of one acylthiourea derivative and at 1675 cm⁻¹ in the Raman spectrum of another. researchgate.netrsc.org In N-(3-methylbenzoyl)-N'-(pyridyl)thiourea isomers, this stretching vibration is found in the range of 1683-1713 cm⁻¹. analis.com.my

C-N Vibrations: The C-N stretching vibrations, ν(C-N), are also characteristic. In N-(methylbenzoyl)-N'-(pyridyl)thiourea derivatives, these vibrations are observed in the range of 1326-1384 cm⁻¹. analis.com.my The analysis of C-N bond lengths, often aided by X-ray crystallography, can indicate the extent of π-electron delocalization over the thiourea backbone. eurjchem.com

C=S Vibrations: The thiocarbonyl stretching vibration, ν(C=S), is a key marker for the thiourea group. This band typically appears in the lower frequency region of the mid-IR spectrum. In various thiourea derivatives, the ν(C=S) band has been assigned in the range of 666-785 cm⁻¹ and around 845 cm⁻¹. academicjournals.organalis.com.my The formation of intermolecular hydrogen bonds involving the sulfur atom (C=S···H-N) can affect the frequency of this mode. rsc.org The changes in C-N and C=S bond lengths can suggest extended π-electron delocalization over the thiourea moiety. eurjchem.com

The following table summarizes the characteristic vibrational frequencies for functional groups in thiourea derivatives.

| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |

| ν(N-H) | 3167 - 3375 | Influenced by hydrogen bonding. researchgate.netacademicjournals.organalis.com.my |

| ν(C=O) | 1671 - 1713 | Lower frequency indicates intramolecular H-bonding. researchgate.netanalis.com.my |

| δ(N-H) | ~1511 | Intense absorption. rsc.org |

| ν(C-N) | 1326 - 1384 | Indicates delocalization. analis.com.my |

| ν(C=S) | 666 - 845 | Sensitive to intermolecular H-bonding. academicjournals.orgrsc.organalis.com.my |

X-ray Crystallography and Solid-State Analysis

For many acylthiourea compounds, X-ray analysis reveals that the central -C(O)NHC(S)NH- fragment is nearly planar. This planarity is often stabilized by an intramolecular N-H···O hydrogen bond, which forms a pseudo-six-membered ring. rsc.orgnih.gov The structures of these compounds are often solved using direct methods and refined using full-matrix least-squares on F². tubitak.gov.tr

For instance, the crystallographic investigation of 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB) confirmed their structures and the presence of intramolecular N-H···O bonding. nih.gov Similarly, studies on N,N-dialkyl-N'-(2-methylbenzoyl)thioureas have provided detailed structural information. tubitak.gov.tr The ability of X-ray techniques to accurately determine atomic positions, with the exception of hydrogen atoms which can sometimes be challenging to locate precisely, allows for a detailed understanding of the molecular geometry. nih.gov

The crystal system and space group are fundamental properties determined from single-crystal X-ray diffraction data, defining the symmetry and packing of molecules in the crystal lattice. This compound derivatives have been found to crystallize in several different systems.

Many related acylthiourea compounds crystallize in the monoclinic system . tubitak.gov.triucr.orgrsc.org Common space groups observed within this system include P2₁/c and P2₁/n. acs.orgtubitak.gov.trrsc.org For example, N-(2-methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea crystallizes in the monoclinic system with the space group P2₁/n. analis.com.my Similarly, 1-(adamantane-1-carbonyl)-3-(phenyl)thiourea adopts a monoclinic system with the P2₁/c space group. rsc.org

The triclinic system , with the space group P1, has also been reported for some thiourea derivatives, such as N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea. researchgate.net In some cases, the asymmetric unit of a triclinic cell may contain two crystallographically independent molecules. conicet.gov.ar

Less commonly, the orthorhombic system with space groups like Pna2₁ or Pcnn has been observed. tubitak.gov.trresearchgate.net The specific crystal system and space group are influenced by factors such as the nature of the substituents and the resulting intermolecular interactions that govern the crystal packing.

The table below provides examples of crystal systems and space groups for various thiourea derivatives.

| Compound | Crystal System | Space Group | Reference |

| N-(4-methylbenzoyl)-N'-(3-ethylphenyl)thiourea derivative | Monoclinic | P2₁/c | rsc.org |

| 1-(Adamantane-1-carbonyl)-3-(phenyl)thiourea | Monoclinic | P2₁/c | rsc.org |

| 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea | Monoclinic | P2₁/c | iucr.org |

| N,N-dimethyl-N'-(2-methylbenzoyl)thiourea | Monoclinic | P2₁/c | tubitak.gov.tr |

| N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea | Triclinic | P1 | researchgate.net |

| N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea | Triclinic | P1 | researchgate.net |

| 1-(4-Chlorobenzoyl)-3-(aryl)thiourea derivative | Orthorhombic | Pna2₁ | researchgate.net |

| N,N-dibutyl-N'-(2-methylbenzoyl)thiourea | Orthorhombic | Pcnn | tubitak.gov.tr |

Hydrogen bonding plays a crucial role in dictating the molecular conformation and crystal packing of this compound and its analogs. Both intramolecular and intermolecular hydrogen bonds are frequently observed. rsc.orgacs.org

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary drivers of the supramolecular assembly in the crystal lattice. The most common intermolecular interactions are N-H···S hydrogen bonds, where the amide protons act as donors and the thiocarbonyl sulfur atom acts as the acceptor. tubitak.gov.tr These interactions often link molecules into dimers or one-dimensional chains. tubitak.gov.trnih.gov For example, in N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide, intermolecular N-H···O hydrogen bonds link molecules into chains along the direction. nih.gov In other cases, N-H···O=C interactions can lead to the formation of continuous chains. acs.org The specific network of hydrogen bonds (which can also include C-H···O, C-H···S, and C-H···π interactions) determines the final three-dimensional crystal structure. acs.orgnih.gov

The conformation of this compound derivatives is largely defined by the torsion angles around the single bonds of the thiourea backbone. The planarity of the thiourea moiety and the orientation of the substituent groups are key conformational features.

In many acylthiourea structures, the molecule adopts a trans-cis configuration with respect to the positions of the substituent groups relative to the thiono C=S bond across the C-N bonds. nih.gov For instance, in N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide, the diphenylacetyl and ethylbenzene (B125841) groups adopt a trans and cis conformation, respectively, relative to the sulfur atom. nih.gov

The torsion angles within the central -C(O)NHC(S)NH- fragment provide quantitative insight into its planarity. In an ideal planar "S-shape" conformation, the O=C-N-C and C-N-C=S torsion angles would be close to 180° and 0°, respectively. Deviations from these values indicate twisting within the molecule. For example, in one acylthiourea derivative, the S1-C9-N2-C10 torsion angle is 175.7(2)°, indicating a nearly trans orientation of the thiocarbonyl group relative to the C-N bond. acs.org

The orientation of the phenyl ring relative to the thiourea core is described by dihedral angles. In N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide, the ethyl-substituted benzene (B151609) ring forms significant dihedral angles with the other phenyl rings, indicating a non-coplanar arrangement. nih.gov The specific values of torsion and dihedral angles are influenced by a combination of steric effects from the substituents and the stabilizing influence of the hydrogen bonding network. rsc.orgnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

For thiourea derivatives, Hirshfeld surface analysis reveals the significant role of hydrogen bonding and other weak interactions in forming the supramolecular architecture. akademisains.gov.myconicet.gov.ar The analysis typically involves generating the Hirshfeld surface by mapping normalized contact distance (d_norm), which highlights regions of close intermolecular contact. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance. nih.gov

In the context of substituted phenylthioureas, the primary intermolecular interactions identified through this analysis are:

H···H Interactions : These are generally the most abundant interactions, covering a large percentage of the Hirshfeld surface. conicet.gov.ar

N–H···S Hydrogen Bonds : A characteristic interaction in thiourea compounds, where the amine proton interacts with the sulfur atom of a neighboring molecule, often leading to the formation of dimers. akademisains.gov.my

C–H···π Interactions : The interactions between a hydrogen atom and the π-system of the phenyl ring contribute to the crystal packing. scirp.org

Other Contacts : Depending on the substituents, interactions such as O···H, N···H, and π–π stacking can also play a role in stabilizing the crystal structure. conicet.gov.aracs.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points create a unique fingerprint for the compound's interaction patterns. For thiourea derivatives, these plots typically show distinct spikes characteristic of N–H···S hydrogen bonds. akademisains.gov.my

While specific experimental data for this compound is not available, based on analyses of similar compounds like N-(aroyl)-N'-(pyridyl)thiourea and 1-(2-Furoyl)-3-phenylthiourea, a similar pattern of interactions is expected. akademisains.gov.myconicet.gov.ar

Table 1: Typical Contributions of Intermolecular Contacts in Phenylthiourea (B91264) Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 40 - 60% | Represents the most significant portion of contacts, arising from van der Waals forces. conicet.gov.ar |

| C···H / H···C | 15 - 25% | Involves interactions with the aromatic and alkyl carbon atoms. akademisains.gov.my |

| S···H / H···S | 10 - 20% | Primarily corresponds to the crucial N–H···S hydrogen bonds. akademisains.gov.my |

| N···H / H···N | 2 - 5% | Represents weaker hydrogen bonding or close contacts involving nitrogen atoms. akademisains.gov.my |

| C···C | 1 - 5% | Indicates the presence of π-π stacking interactions between aromatic rings. conicet.gov.ar |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For thiourea derivatives, the UV-Vis spectrum is typically characterized by absorption bands in the range of 200-400 nm, which arise from n→π* and π→π* electronic transitions. analis.com.mynih.gov

Electronic Absorption Band Analysis

The electronic spectrum of phenylthiourea derivatives is dominated by two main types of transitions associated with the thioamide chromophore (–NH–C(=S)–NH–) and the phenyl ring.

π→π* Transitions : These are high-intensity absorptions typically observed at lower wavelengths (e.g., 205-280 nm). analis.com.my They originate from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl ring and the C=S double bond.

n→π* Transitions : These are lower-intensity absorptions that occur at longer wavelengths (e.g., 270-320 nm). analis.com.myukm.my They involve the excitation of an electron from a non-bonding orbital (n), specifically from the lone pairs on the sulfur atom, to a π* antibonding orbital of the C=S group.

The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the phenyl ring. For this compound, the ethyl group, being a weak electron-donating group, is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted phenylthiourea.

Table 2: Typical Electronic Absorption Bands for Phenylthiourea Derivatives

| Transition | Typical Wavelength (λ_max) Range (nm) | Molar Absorptivity (ε) Range (M⁻¹ cm⁻¹) | Associated Functional Groups |

| π→π | 205 - 280 | 10,000 - 60,000 | Phenyl Ring and C=S |

| n→π | 270 - 320 | 500 - 20,000 | C=S (Thioamide) |

Note: The specific λ_max and ε values for this compound would require experimental measurement. The ranges are based on data from various substituted phenylthiourea compounds. analis.com.myukm.my

Time-Dependent Density Functional Theory (TD-DFT) Interpretation of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict and interpret electronic excitation energies and UV-Vis spectra. mpg.dewikipedia.org It provides a theoretical framework to understand the nature of the electronic transitions observed experimentally. uci.edu

For compounds like this compound, TD-DFT calculations are employed to:

Predict Absorption Wavelengths : By calculating the excitation energies from the ground state to various excited states, TD-DFT can predict the λ_max values for electronic transitions. nih.gov

Assign Transitions : The calculations allow for the assignment of the observed absorption bands to specific electronic transitions (e.g., n→π* or π→π*). This is achieved by analyzing the molecular orbitals involved in each excitation. nih.gov

Confirm Molecular Structure : A good correlation between the experimental UV-Vis spectrum and the TD-DFT calculated spectrum provides additional evidence for the proposed molecular structure and conformation. researchgate.net

The accuracy of TD-DFT results depends heavily on the choice of the functional and basis set. For thiourea derivatives, hybrid functionals such as B3LYP have been shown to provide results that are in good agreement with experimental data for predicting excitation energies. nih.govresearchgate.net The calculations are often performed considering the solvent effect, using models like the Polarizable Continuum Model (PCM), to better simulate the experimental conditions. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound (C₉H₁₂N₂S), the monoisotopic mass is 180.07211 Da. High-resolution mass spectrometry would be able to confirm this exact mass, thus verifying the elemental composition. In typical mass spectrometry (e.g., using electrospray ionization - ESI), the compound is often observed as protonated or sodiated adducts.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated to aid in identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₉H₁₃N₂S]⁺ | 181.07939 | 137.6 |

| [M+Na]⁺ | [C₉H₁₂N₂SNa]⁺ | 203.06133 | 144.5 |

| [M+K]⁺ | [C₉H₁₂N₂SK]⁺ | 219.03527 | 140.7 |

| [M+NH₄]⁺ | [C₉H₁₆N₃S]⁺ | 198.10593 | 157.5 |

| [M-H]⁻ | [C₉H₁₁N₂S]⁻ | 179.06483 | 141.0 |

| [M+HCOO]⁻ | [C₁₀H₁₃N₂O₂S]⁻ | 225.07031 | 157.2 |

| [M]⁺ | [C₉H₁₂N₂S]⁺ | 180.07156 | 136.1 |

Data sourced from PubChem CID 16228936. The m/z values represent the mass-to-charge ratio of the respective ionic species. uni.lu

Computational and Theoretical Chemistry of 3 Ethylphenyl Thiourea Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of molecules. It has been widely applied to thiourea (B124793) derivatives to understand their fundamental properties. Theoretical calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For thiourea derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model.

In substituted thioureas, the central thiourea moiety (–NH–C(S)–NH–) is of particular interest. The C=S and C–N bond lengths suggest a degree of π-electron delocalization over this part of the molecule. The orientation of the 3-ethylphenyl group relative to the thiourea plane is defined by dihedral angles. Studies on analogous acyl thiourea derivatives have shown that the molecular configuration is often stabilized by intramolecular hydrogen bonds, for instance, between an N-H group and a carbonyl oxygen, forming a six-membered ring. nih.gov In (3-Ethylphenyl)thiourea, the planarity of the thiourea fragment and the phenyl ring are key features of its equilibrium structure. orientjchem.org The optimized geometry obtained through DFT calculations provides the foundation for all other computational analyses.

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenylthiourea (B91264) Moiety (Note: Data is illustrative, based on similar reported structures, and not specific to this compound)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=S | ~1.68 |

| Bond Length (Å) | C-N (adjacent to phenyl) | ~1.38 |

| Bond Length (Å) | C-N (other) | ~1.36 |

| Bond Angle (°) | N-C-N | ~118 |

| Bond Angle (°) | N-C-S | ~121 |

Theoretical vibrational analysis is performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies using DFT methods allows for the assignment of specific vibrational modes to the absorption bands observed in experimental spectra. researchgate.net Although theoretical calculations are typically performed on single molecules in the gas phase, they show good agreement with experimental data from solid-phase measurements, especially after applying scaling factors to correct for systematic errors. researchgate.net

For this compound, key vibrational modes include:

N-H stretching: Typically observed in the high-frequency region of the IR spectrum.

C-H stretching: Aromatic and aliphatic C-H stretches appear at distinct frequencies.

C=S stretching: A characteristic vibration for the thiourea group, crucial for its identification.

C-N stretching: These modes are often coupled with N-H bending vibrations. researchgate.net

Phenyl ring vibrations: Characteristic C=C stretching and bending modes of the aromatic ring.

The analysis of these frequencies provides a vibrational fingerprint of the molecule, confirming its functional groups and structural features. eurjchem.com

Table 2: Selected Calculated Vibrational Frequencies and Assignments for a Substituted Phenylthiourea (Note: Data is illustrative, based on published data for similar compounds, and not specific to this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|

| N-H Stretch | ~3315 | Asymmetric/Symmetric stretching |

| C-H Stretch (Aromatic) | ~3100-3000 | Phenyl C-H stretching |

| C=C Stretch (Aromatic) | ~1600-1450 | Phenyl ring stretching |

| N-H Bend | ~1540 | In-plane bending |

| C-N Stretch | ~1320 | C-N stretching coupled with δNH |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For substituted phenylthioureas, the HOMO is typically localized over the thiourea group and the phenyl ring, while the LUMO may be distributed over the entire molecule. The nature and position of substituents on the phenyl ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap and the molecule's electronic properties. researchgate.net

Table 3: Representative FMO Energies for Substituted Thiourea Derivatives (Note: Data is illustrative, based on reported DFT calculations for analogous compounds, and not specific to this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-Benzoyl-3-phenylthiourea | -6.59 | -1.52 | 5.07 |

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | -6.21 | -1.55 | 4.66 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. researchgate.net

For thiourea derivatives, MEP maps typically show the most negative potential (red) located around the sulfur atom of the C=S group, and to a lesser extent, the nitrogen atoms, identifying these as the primary sites for electrophilic attack. researchgate.net The most positive potential (blue) is generally found around the N-H protons, indicating their acidic nature and susceptibility to nucleophilic attack or deprotonation. researchgate.net The MEP map of this compound would thus provide a clear picture of its charge distribution and help predict how it might interact with other molecules, such as receptors or reactants.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. ajrconline.org It is used to investigate intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researcher.life The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength.

In this compound, NBO analysis can reveal key electronic features:

Delocalization: Charge transfer from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of adjacent bonds (e.g., n(N) → π(C=S) or n(S) → σ(C-N)) indicates electron delocalization within the thiourea core.

Intramolecular Hydrogen Bonding: NBO can also quantify the strength of intramolecular hydrogen bonds by analyzing the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor N-H bond.

This analysis provides a quantitative chemical picture of bonding, charge distribution, and intramolecular stabilizing interactions. researcher.life

Molecular Dynamics Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics, solvent effects, and intermolecular interactions. scispace.com

For this compound, MD simulations could be employed to:

Explore its conformational landscape in different environments, such as in aqueous solution, to understand its flexibility and preferred shapes. researchgate.net

Study its interaction with biological targets, such as enzymes or receptors. Simulations of ligand-receptor complexes can reveal the stability of binding poses, identify key hydrogen bonds and other interactions, and help understand the mechanism of action. nih.gov

Investigate its solubility and aggregation properties by simulating multiple molecules in a solvent box. researchgate.net

MD simulations bridge the gap between static molecular structures and dynamic biological or chemical processes, offering a more realistic view of molecular behavior in complex systems. jppres.com

In Silico Predictions for Biological Activity and Drug-Likeness (ADMET properties)

Drug-Likeness and Physicochemical Properties

A molecule's potential to be an orally active drug is often initially assessed using criteria such as Lipinski's Rule of Five. These rules establish relationships between a compound's physicochemical properties and its pharmacokinetic profile. Key parameters for this compound would be computationally predicted using software platforms like SwissADME or pkCSM.

Based on its structure, the predicted physicochemical properties of this compound are expected to align well with the criteria for good oral bioavailability. The presence of the ethyl group increases lipophilicity, which can influence both absorption and plasma protein binding. The thiourea moiety provides hydrogen bond donor and acceptor sites, which are crucial for solubility and interaction with biological targets.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound Note: The following values are representative estimates based on computational models for compounds with similar structures. Actual values may vary.

| Property | Predicted Value/Range | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | ~180.27 | ≤ 500 | Yes |

| LogP (Octanol/Water Partition) | ~2.5 - 3.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (Sulfur atom) | ≤ 10 | Yes |

| Molar Refractivity | ~55 - 60 | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | ~51.8 Ų | ≤ 140 Ų | Yes |

ADMET Profile Predictions

In silico tools simulate the journey of a potential drug through the body, highlighting potential strengths and weaknesses early in the discovery phase.

Absorption: this compound is predicted to have good human intestinal absorption. Its molecular size and moderate lipophilicity suggest it can passively diffuse across the gut wall. However, skin permeability is likely to be low.

Distribution: The volume of distribution (VD) is anticipated to be within an acceptable range, indicating that the compound would not be overly retained in blood plasma nor excessively distributed into tissues. Its ability to cross the blood-brain barrier (BBB) is generally predicted to be limited for many thiourea derivatives, which can be advantageous in avoiding central nervous system side effects unless the compound is specifically designed to target the brain.

Metabolism: Like many xenobiotics, this compound is expected to be a substrate for cytochrome P450 (CYP) enzymes in the liver. Computational models can predict which specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to be involved in its metabolism. It is also common for such models to check for potential inhibition of these enzymes, a critical factor in assessing drug-drug interaction risks.

Excretion: The metabolites of this compound are predicted to be more polar, facilitating renal excretion.

Toxicity: Toxicity predictions are a crucial component of in silico analysis. Models like the Ames test prediction for mutagenicity are standard. For thiourea derivatives, cardiotoxicity (e.g., hERG inhibition) and hepatotoxicity are often evaluated. While predictions for this compound are not specifically documented in wide-ranging studies, related compounds are often flagged for further investigation into these areas.

Table 2: Summary of Predicted ADMET Profile for this compound

| ADMET Parameter | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good candidate for oral administration. |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) | Low | Reduced potential for CNS side effects. |

| Plasma Protein Binding | Moderate to High | May influence free drug concentration. |

| Metabolism | ||

| CYP450 Substrate | Yes (predicted) | Likely metabolized by liver enzymes. |

| CYP450 Inhibition | Possible | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Mutagenicity | Likely Non-mutagenic | Low risk of being a carcinogen. |

| hERG Inhibition | Possible | Requires experimental validation for cardiotoxicity. |

Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of compounds based on their chemical structure. Thiourea derivatives are a well-studied class of compounds with a broad spectrum of reported biological activities. farmaciajournal.com QSAR studies on similar phenylthiourea derivatives suggest that this compound could be investigated for several therapeutic areas. nih.govnih.gov

Potential activities often predicted for this scaffold include:

Anticancer Activity: Many thiourea derivatives are explored for their potential to inhibit cancer cell growth. QSAR models have been developed to predict the cytotoxicity of these compounds against various cancer cell lines, such as breast cancer (MCF-7). ubaya.ac.idresearchgate.net

Antimicrobial and Antifungal Activity: The thiourea moiety is a common feature in compounds with antibacterial and antifungal properties.

Enzyme Inhibition: Thioureas are known to act as inhibitors for various enzymes. Computational docking studies on related molecules often show interactions with enzymes like urease or carbonic anhydrase. researchgate.net

These predictions provide a theoretical foundation for guiding the experimental validation of this compound in various biological assays. The combination of favorable drug-likeness predictions and a range of potential biological activities makes it an interesting candidate for further chemical synthesis and pharmacological evaluation.

Ligand Synthesis for Metal Complexation

The synthesis of this compound and its derivatives for use as ligands in metal complexation is typically straightforward. The parent compound, this compound, can be synthesized by the reaction of 3-ethylaniline (B1664132) with an appropriate source of thiocyanate (B1210189), such as ammonium (B1175870) or potassium thiocyanate, under acidic conditions.

A common and versatile method for producing N-acyl-N'-(3-ethylphenyl)thiourea derivatives involves a two-step, one-pot synthesis. This procedure begins with the reaction of an acid chloride (e.g., 4-methylbenzoyl chloride) with potassium thiocyanate (KSCN) in a dry solvent like acetone (B3395972). This forms an in situ acyl isothiocyanate. Subsequent addition of 3-ethylaniline to the reaction mixture results in the nucleophilic attack of the amine on the isothiocyanate, yielding the desired N-acyl-N'-(3-ethylphenyl)thiourea ligand. rsc.org This synthetic flexibility allows for the creation of a library of ligands with different electronic and steric properties, tailored for specific metal complexation studies.

The general reaction scheme is as follows:

R-COCl + KSCN → [R-CO-NCS] + KCl

[R-CO-NCS] + H₂N-C₆H₄-CH₂CH₃ → R-CO-NH-CS-NH-C₆H₄-CH₂CH₃

This method is widely applicable for generating a variety of N,N'-disubstituted thiourea derivatives that are crucial for exploring coordination chemistry. rsc.organalis.com.my

Elucidation of Coordination Modes

This compound and its derivatives can coordinate to metal centers in several distinct modes, a versatility that arises from the presence of both soft (sulfur) and hard (nitrogen, and oxygen in acyl derivatives) donor atoms. tandfonline.comresearchgate.net The preferred coordination mode is influenced by factors such as the nature of the metal ion, the presence of functional groups on the ligand, the reaction conditions, and the steric and electronic properties of the ligand itself.

The most common coordination mode for neutral thiourea ligands is monodentate, occurring through the sulfur atom. rsc.orgresearchgate.net The sulfur atom is a soft donor and therefore preferentially binds to soft or borderline metal ions such as Pt(II), Pd(II), Cu(I), Ag(I), and Hg(II). researchgate.net In these complexes, the ligand acts as a neutral two-electron donor. Spectroscopic evidence, such as the elongation of the C=S bond observed in X-ray diffraction studies, confirms the coordination through sulfur. rsc.orgnih.gov

While coordination through nitrogen is less common for simple thioureas due to the lower basicity of the nitrogen atoms and the preference for sulfur binding, it can be observed in specific cases. amazonaws.com However, for N-aryl substituted thioureas like this compound, S-coordination is overwhelmingly favored.

The introduction of an acyl group to create an N-acyl-N'-(3-ethylphenyl)thiourea derivative significantly enhances its chelating ability. rsc.org These ligands can act as bidentate donors, coordinating through two different atoms to form a stable chelate ring with the metal center.

O, S-Chelation: This is the most prevalent bidentate coordination mode for N-acylthiourea derivatives. researchgate.net Upon deprotonation of the acidic N-H proton situated between the carbonyl and thiocarbonyl groups, the ligand becomes monoanionic and coordinates to the metal ion through the carbonyl oxygen and the thiocarbonyl sulfur. This forms a stable six-membered chelate ring. rsc.orgresearchgate.net This mode is common for a variety of transition metals, including Ni(II), Pt(II), and Cu(II), often resulting in square planar or tetrahedral complexes. rsc.orgnih.gov

S, N-Chelation: Bidentate coordination can also occur through the sulfur and one of the nitrogen atoms. tandfonline.com This mode results in the formation of a four-membered metallocycle. tandfonline.comrsc.org These four-membered rings are generally more strained and less stable than the six-membered rings formed via O,S-chelation. rsc.org This coordination is observed in complexes with specific metals and ligand structures that favor this arrangement. tandfonline.com

The sulfur atom of the this compound ligand, with its available lone pairs, can also act as a bridging atom between two metal centers. In this mode, the sulfur atom is bonded to two different metal ions simultaneously, leading to the formation of binuclear or polynuclear complexes. tandfonline.com For instance, the sulfur atom in an acylthiourea derivative has been shown to bridge two Cu(I) centers, resulting in a binuclear compound with a strained four-membered ring system. rsc.org Similarly, ruthenium complexes have been characterized where the sulfur atom of the thiourea moiety bridges a second ruthenium center, creating a Ru-S-Ru-S ring. tandfonline.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the choice of solvent, and the reaction temperature can influence the final structure and coordination geometry of the complex.

This compound and its acyl derivatives form stable complexes with a variety of transition metals, exhibiting diverse coordination geometries.

Platinum (Pt) and Palladium (Pd): These d⁸ metals typically form four-coordinate, square planar complexes. nih.gov With neutral this compound, monodentate S-coordination is expected. mdpi.com With N-acyl-N'-(3-ethylphenyl)thiourea anions, they form stable S,O-bidentate chelates. rsc.org For example, Pd(II) complexes with N-acyl-N,N′-(disubstituted) thioureas and phosphine (B1218219) ligands have been synthesized and structurally characterized, confirming a square planar geometry. nih.govrsc.org

Copper (Cu): Copper can form complexes in both +1 and +2 oxidation states. Often, the reaction of a thiourea ligand with a Cu(II) salt results in the in-situ reduction of copper to Cu(I). nih.gov Cu(I) complexes, being d¹⁰ ions, commonly adopt a tetrahedral geometry, coordinating with one or more thiourea ligands through the sulfur atom. nih.govnih.gov Binuclear Cu(I) complexes featuring bridging sulfur atoms have also been reported. rsc.org

Nickel (Ni): Nickel(II), a d⁸ metal, forms complexes that are typically four-coordinate and can be either square planar or tetrahedral. nih.gov With deprotonated N-acyl-N'-(3-ethylphenyl)thiourea ligands, Ni(II) readily forms neutral, square planar complexes with two S,O-bidentate ligands. nih.govresearchgate.net Mononuclear diamagnetic complexes with the thiourea ligand acting as a bidentate NS donor have also been synthesized.

Ruthenium (Ru): Ruthenium forms stable octahedral complexes, often in the +2 or +3 oxidation state. Half-sandwich "piano-stool" arene-ruthenium(II) complexes with acylthiourea ligands are known, where the ligand coordinates in an anionic bidentate fashion through its sulfur and oxygen atoms. rsc.org

Zinc (Zn): As a d¹⁰ metal ion, Zn(II) almost exclusively forms four-coordinate, tetrahedral complexes. nih.gov The ligands, such as diethyl N-benzoyl thiourea derivatives, coordinate to the zinc center, and the resulting complexes are typically neutral and non-electrolytic in nature. researchgate.net

Data Tables

Table 1: Common Coordination Modes of this compound Derivatives

| Coordination Mode | Donor Atoms | Ligand Form | Typical Metal Ions | Resulting Ring Size |

| Monodentate | S | Neutral | Pt(II), Pd(II), Cu(I), Ag(I) | N/A |

| Bidentate | S, O | Monoanionic | Ni(II), Cu(II), Pt(II), Pd(II), Ru(II) | 6-membered |

| Bidentate | S, N | Neutral or Anionic | Pt(II), Pd(II), Ru(II) | 4-membered |

| Bridging | μ-S | Neutral or Anionic | Cu(I), Ru(II) | N/A |

Table 2: Structural Characteristics of Transition Metal Complexes with Substituted Thiourea Ligands

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Example Complex Type with Thiourea Derivatives |

| Platinum (Pt) | +2 | Square Planar | [Pt(S,O-ligand)₂], [PtCl₂(S-ligand)₂] |

| Palladium (Pd) | +2 | Square Planar | [Pd(S,O-ligand)(PPh₃)Cl] |

| Copper (Cu) | +1, +2 | Tetrahedral (Cu(I)), Square Planar (Cu(II)) | [Cu(S-ligand)₃]Br, [Cu(S,O-ligand)₂] |

| Nickel (Ni) | +2 | Square Planar, Tetrahedral | [Ni(S,O-ligand)₂] |

| Ruthenium (Ru) | +2, +3 | Octahedral (Piano-Stool) | [(η⁶-arene)Ru(S,O-ligand)Cl] |

| Zinc (Zn) | +2 | Tetrahedral | [Zn(S,O-ligand)₂] |

Catalytic Applications of 3 Ethylphenyl Thiourea and Its Derivatives

Organocatalysis

In the realm of organocatalysis, thiourea-based molecules have been recognized for their exceptional ability to catalyze reactions under mild, metal-free conditions. Their efficacy stems from the dual nature of the thiourea (B124793) functional group.

The catalytic activity of thiourea derivatives like (3-Ethylphenyl)thiourea is fundamentally linked to their capacity to act as potent hydrogen bond donors. The two N-H protons of the thiourea core can form a bidentate hydrogen-bonding interaction with electrophilic substrates, thereby activating them towards nucleophilic attack. This dual hydrogen-bonding activation is a key feature that distinguishes thioureas from other hydrogen bond donors. acs.orgnih.gov

Furthermore, thioureas can exhibit Brønsted base characteristics. Through tautomerization to the thiol form, the thiourea derivative can act as a base, facilitating proton transfer steps within a reaction mechanism. This bifunctionality, where the catalyst can simultaneously act as a hydrogen bond donor (a quasi-Lewis acid) to activate an electrophile and a Brønsted base to activate a nucleophile, allows for cooperative catalysis within a single molecule. acs.orgnih.govnih.gov This dual activation mode is crucial for promoting complex reactions with high efficiency and selectivity.

A proposed mechanism illustrating this bifunctionality involves the thiourea activating a carbonyl group via hydrogen bonding, which facilitates the attack of a nucleophile. Concurrently, the tautomeric thiol form of the thiourea can deprotonate the nucleophile or a reaction intermediate, completing the catalytic cycle. acs.org

The modular nature of thiourea derivatives allows for the straightforward incorporation of chiral moieties, leading to the development of a vast library of chiral organocatalysts. These catalysts have proven to be highly effective in a multitude of asymmetric organic transformations, providing access to enantiomerically enriched products. rsc.orgnih.gov

By attaching the this compound unit to a chiral scaffold, such as an amino acid, a cinchona alkaloid, or a chiral diamine, catalysts can be designed that create a specific chiral environment around the active site. This chiral pocket directs the approach of the substrates, leading to high levels of stereocontrol. The simultaneous activation of both the electrophile and the nucleophile by a bifunctional chiral thiourea catalyst has become a powerful strategy in asymmetric synthesis. rsc.orgmdpi.com

The broad applicability of this compound and its derivatives as organocatalysts is demonstrated by their success in promoting a variety of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Strecker Reaction: Chiral thiourea catalysts have been successfully employed in the asymmetric Strecker reaction, which involves the addition of cyanide to an imine to form α-aminonitriles, valuable precursors to α-amino acids. The thiourea catalyst activates the imine through hydrogen bonding, facilitating the enantioselective addition of the cyanide nucleophile. libretexts.orgnih.gov

Mannich Reaction: In the Mannich reaction, thiourea-based catalysts promote the asymmetric addition of a nucleophile (like a ketone or malonate) to an imine. This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. Bifunctional thiourea catalysts are particularly effective, as they can activate both the imine and the enolate nucleophile. libretexts.orgresearchgate.netnih.gov

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is efficiently catalyzed by thiourea derivatives. These catalysts activate the α,β-unsaturated electrophile through hydrogen bonding, facilitating the attack of a wide range of nucleophiles, including malonates, nitroalkanes, and ketones, often with high enantioselectivity. libretexts.orgnih.gov

Cyclization Reactions: Thiourea catalysts have been instrumental in promoting various asymmetric cyclization and annulation reactions. These include [3+2] cycloadditions and Michael-Mannich cascades, which allow for the rapid construction of complex heterocyclic and spirocyclic frameworks from simple starting materials. nih.govnih.govresearchgate.net

Table 1: Examples of Asymmetric Reactions Catalyzed by Thiourea Derivatives

| Reaction | Electrophile | Nucleophile | Product | Catalyst Type |

|---|---|---|---|---|

| Strecker | Imine | Cyanide | α-Aminonitrile | Chiral Thiourea |

| Mannich | Imine | Enolate/Malonate | β-Amino Carbonyl | Bifunctional Chiral Thiourea |

| Michael | α,β-Unsaturated Carbonyl | Malonate/Nitroalkane | 1,5-Dicarbonyl/γ-Nitrocarbonyl | Bifunctional Chiral Thiourea |

| [3+2] Annulation | Olefin | Isothiocyanate | Spiro-heterocycle | Bifunctional Chiral Thiourea |

Metal Complex-Catalyzed Reactions

The versatility of the thiourea scaffold extends to coordination chemistry, where it serves as a ligand for transition metals. The sulfur atom of the thiourea group is a soft donor, making it an excellent ligand for a variety of transition metals.

This compound and its derivatives can coordinate to transition metals through the sulfur atom, and in some cases, through other donor atoms present in the ligand backbone, acting as monodentate or polydentate ligands. researchgate.netksu.edu.trresearchgate.net The resulting metal complexes have shown significant catalytic activity in a range of transformations. rsc.orgnih.gov

The electronic properties of the thiourea ligand can be tuned by altering the substituents on the nitrogen atoms. For instance, the ethylphenyl group in this compound influences the electron-donating ability of the ligand, which in turn affects the catalytic activity of the corresponding metal complex. These complexes often exhibit enhanced stability and activity compared to catalysts derived from simple thiourea. ksu.edu.tr

A notable application of transition metal-thiourea complexes is in the field of transfer hydrogenation. This process involves the transfer of hydrogen from a donor molecule (like formic acid or Hantzsch ester) to a substrate, and it represents a safer and more convenient alternative to using high-pressure hydrogen gas.

Ruthenium and other transition metal complexes bearing thiourea-based ligands have been shown to be effective pre-catalysts for the transfer hydrogenation of various functional groups, including ketones, aldehydes, and imines. rsc.orgresearchgate.net There is also evidence for the use of thiourea-based systems in the transfer hydrogenation of nitroarenes to form valuable anilines, a key transformation in industrial chemistry. rsc.orgresearchgate.netthieme-connect.com

In a typical catalytic cycle, the metal-thiourea complex activates the hydrogen donor, leading to the formation of a metal-hydride species. This hydride is then transferred to the substrate (e.g., a nitroarene), which is also activated by coordination to the metal center. The product is then released, and the catalyst is regenerated to continue the cycle.

Table 2: Catalytic Transfer Hydrogenation using Thiourea-Based Systems

| Substrate | Hydrogen Source | Catalyst System | Product |

|---|---|---|---|

| Ketones/Aldehydes | Isopropanol/Formic Acid | Ru(II)-Acylthiourea Complex | Alcohols |

| Imines/Aldimines | Hantzsch Ester | Thiourea (Organocatalyst) | Amines |

| Quinolines | Hantzsch Ester | Thiourea Dioxide | Tetrahydroquinolines |

| Nitroarenes | Various | Metal-Thiourea Complexes | Anilines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Ethylphenyl)thiourea, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic addition between 3-ethylphenyl isothiocyanate and ammonia or substituted amines under inert conditions. Key steps include:

- Controlled temperature (0–5°C) to minimize side reactions like thiourea isomerization to thiocyanates .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Characterization by NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR spectroscopy (ν(C=S) ~1190 cm⁻¹, ν(N-H) ~3179 cm⁻¹) .

Q. How does solubility impact experimental design for this compound in aqueous systems?

- Methodological Answer : Solubility in water (~137 g/L at 20°C) allows its use in aqueous-phase reactions, but pH adjustments (e.g., buffering at pH 4–6) may prevent hydrolysis. For hydrophobic matrices (e.g., lipid membranes), co-solvents like DMSO or ethanol are recommended, with concentration limits to avoid denaturation .

Q. What analytical techniques are critical for verifying this compound’s structural integrity?

- Methodological Answer :

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) to monitor degradation products .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions. Mitigation strategies include:

- Standardizing solvent concentrations (e.g., <0.1% DMSO) to avoid solvent interference .

- Using orthogonal assays (e.g., fluorescence quenching and SPR) to validate binding affinities .

- Controlling redox conditions (e.g., adding antioxidants) to prevent thiourea oxidation during long-term assays .

Q. What experimental design principles apply to optimizing this compound’s use in metal leaching?

- Methodological Answer : For gold/silver leaching:

- Use factorial design (e.g., 2³ matrix) to test variables: thiourea concentration (0.1–0.5 M), Fe³⁺ as oxidant (0.05–0.2 M), pH (1.5–3.0). Response surfaces identify optimal leaching efficiency (~85% Au recovery at 0.3 M thiourea, 0.15 M Fe³⁺, pH 2.5) .

- Monitor thiourea degradation via UV-Vis spectroscopy (λ = 240 nm) to adjust replenishment rates .

Q. How do thermal decomposition pathways affect this compound’s stability in material science applications?

- Methodological Answer : Above 170°C, thiourea derivatives isomerize to thiocyanates, altering reactivity. Mitigation involves:

- Short-duration heating (<10 min) in inert atmospheres (N₂/Ar) to suppress NH₄SCN formation .

- Stabilizers like polyvinylpyrrolidone (PVP, 1% w/w) to delay decomposition during nanoparticle synthesis .

Q. What strategies improve selectivity in this compound’s environmental applications (e.g., phosphate removal)?

- Methodological Answer : To enhance phosphate adsorption:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.